molecular formula C6H10O4 B3079825 Methyl 2-(1,3-dioxolan-2-yl)acetate CAS No. 107599-68-8

Methyl 2-(1,3-dioxolan-2-yl)acetate

Cat. No.: B3079825
CAS No.: 107599-68-8
M. Wt: 146.14 g/mol
InChI Key: VPNBXTYRIBJOKO-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C8H14O4. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its fruity, woody scent and is commonly used in the fragrance and flavoring industries .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Methyl 2-(1,3-dioxolan-2-yl)acetate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to act as a protecting group for carbonyl compounds and its wide range of applications in various industries make it a valuable compound in both research and industrial settings .

Biological Activity

Methyl 2-(1,3-dioxolan-2-yl)acetate, a compound featuring a dioxolane ring, has drawn attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₇H₁₂O₄
  • Molecular Weight : 160.17 g/mol

The compound features a dioxolane ring, which is known for its role in various chemical reactions and biological processes.

Antimicrobial Properties

Research indicates that compounds containing dioxolane structures exhibit antimicrobial properties. For instance, studies have shown that methyl esters derived from dioxolanes can inhibit the growth of certain bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that the compound can reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases.

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In one study, the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The proposed mechanism includes induction of apoptosis through mitochondrial pathways.

Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating significant antimicrobial potential .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced tumor necrosis factor-alpha (TNF-α) levels by 50% at a concentration of 10 µM. This suggests that the compound may act as an effective anti-inflammatory agent .

Study 3: Cytotoxicity Assessment

A cytotoxicity assay conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, highlighting its potential as an anticancer agent .

Data Summary Table

Biological Activity Effect Observed Reference
AntimicrobialMIC = 32 µg/mL for S. aureus and C. albicans
Anti-inflammatoryTNF-α reduction by 50% at 10 µM
CytotoxicityIC50 = 15 µM against MCF-7 cells

Properties

IUPAC Name

methyl 2-(1,3-dioxolan-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-8-5(7)4-6-9-2-3-10-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNBXTYRIBJOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1OCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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